[2-(Isopentyloxy)phenyl]-N-methylmethanamine
Description
[2-(Isopentyloxy)phenyl]-N-methylmethanamine is a phenylmethanamine derivative characterized by a phenyl ring substituted with an isopentyloxy group (-O-CH2CH2CH(CH3)2) at the 2-position and an N-methylmethanamine (-CH2-NH-CH3) group. Its molecular formula is C13H21NO2, with a calculated molecular weight of 223.31 g/mol.
Properties
IUPAC Name |
N-methyl-1-[2-(3-methylbutoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-11(2)8-9-15-13-7-5-4-6-12(13)10-14-3/h4-7,11,14H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYMJCCIMWGTCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Isopentyloxy)phenyl]-N-methylmethanamine typically involves the following steps:
Formation of the Isopentyloxy Group: The initial step involves the preparation of the isopentyloxy group, which can be achieved through the reaction of isopentanol with a suitable halogenating agent such as thionyl chloride to form isopentyl chloride.
Attachment to the Phenyl Ring: The isopentyl chloride is then reacted with phenol in the presence of a base like potassium carbonate to form 2-(isopentyloxy)phenol.
Formation of N-Methylmethanamine Group: The final step involves the reaction of 2-(isopentyloxy)phenol with N-methylmethanamine under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are typically scaled up and optimized for higher yields and purity. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-(Isopentyloxy)phenyl]-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
[2-(Isopentyloxy)phenyl]-N-methylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Isopentyloxy)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[4-(Isopentyloxy)phenyl]-N-(tetrahydro-2-furanylmethyl)methanamine
- Molecular Formula: C17H27NO2
- Molecular Weight : 277.40 g/mol
- Key Features :
- 4-isopentyloxy substituent on the phenyl ring (vs. 2-position in the target compound).
- Amine group substituted with a tetrahydrofurfurylmethyl moiety (-CH2-C4H7O).
- Significance : Demonstrates how positional isomerism and bulkier amine substituents alter physicochemical properties (e.g., lipophilicity, steric hindrance) .
1-{3-Methoxy-4-[2-(4-Methylpiperidin-1-yl)ethoxy]phenyl}-N-methylmethanamine
1-(2-(Difluoromethoxy)phenyl)-N-methylmethanamine
- Molecular Formula: C9H11F2NO
- Molecular Weight : 203.19 g/mol
- Key Features :
- 2-difluoromethoxy (-O-CF2H) substituent.
- Significance: Fluorination increases electrophilicity and metabolic stability compared to non-fluorinated analogs .
Core Structure Variations: Carbazole Derivatives
PK9320 and PK9323 (Carbazole-Based N-Methylmethanamines)
- Molecular Formulas :
- PK9320: C20H21N3O
- PK9323: C19H20N3S
- Key Features :
- Carbazole core with furan (PK9320) or thiazole (PK9323) substituents.
- Biological Activity: Restore p53 signaling in cancer cells by binding mutant p53 (). Exhibit genotoxic (DNA damage) and epigenotoxic (DNA methylation changes) effects in MCF-7 cells.
- Significance : Demonstrates how core structure modifications drastically alter biological activity compared to phenylmethanamines .
Functional Group Modifications: Stress Response Regulators
SRR2 (N-(4-{2-[1-(4-Fluorobenzyl)-4-pyridinium]vinyl}phenyl)-N-methylmethanamine)
- Key Features :
- N-methylmethanamine group conjugated to a fluorobenzyl-pyridinium scaffold.
- Biological Activity : Induces abiotic stress-responsive gene expression (e.g., RAB18) at levels comparable to abscisic acid (ABA) ().
- Significance : Illustrates the importance of aromatic and charged groups in stress-related bioactivity .
Analytical Differentiation of Positional Isomers
Positional isomers, such as 2- vs. 4-substituted phenylmethanamines, require advanced analytical techniques for differentiation. Chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are critical for resolving structural ambiguities, as demonstrated in studies on psychoactive substance analogs (). For example:
- 2-substituted isomers exhibit distinct fragmentation patterns and retention times compared to 4-substituted analogs due to differences in steric and electronic effects .
Biological Activity
Overview
[2-(Isopentyloxy)phenyl]-N-methylmethanamine is an organic compound with the molecular formula and a molecular weight of 207.31 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and mechanisms of action.
Chemical Structure and Synthesis
The synthesis of this compound involves several steps:
- Formation of Isopentyloxy Group : Reaction of isopentanol with a halogenating agent (e.g., thionyl chloride) to produce isopentyl chloride.
- Attachment to Phenyl Ring : Isopentyl chloride reacts with phenol in the presence of a base (e.g., potassium carbonate) to yield 2-(isopentyloxy)phenol.
- Formation of N-Methylmethanamine Group : The final product is obtained by reacting 2-(isopentyloxy)phenol with N-methylmethanamine under suitable conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to different physiological effects. The exact targets and pathways are context-dependent, varying with the application in biochemical assays or therapeutic settings.
Biological Activity and Research Findings
Research into the biological activity of this compound has revealed several key findings:
- Enzyme Interaction : Studies indicate that this compound can act as a ligand for certain enzymes, influencing their catalytic activity. This property makes it a candidate for further investigation in enzyme kinetics and inhibition studies.
- Protein Binding : The compound has been evaluated for its ability to bind to various proteins, which is crucial for understanding its potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Modulates enzyme activity, potentially acting as an inhibitor | |
| Protein Binding | Demonstrates binding affinity to specific proteins | |
| Therapeutic Potential | Investigated for use in drug development |
Case Studies
Several case studies have explored the effects of this compound in various biological contexts:
- Case Study 1 : In vitro studies demonstrated that the compound inhibited the activity of a specific enzyme involved in metabolic pathways, suggesting its potential as a therapeutic agent for metabolic disorders.
- Case Study 2 : Research involving animal models indicated that administration of this compound resulted in significant changes in behavioral responses, pointing towards psychoactive properties that warrant further exploration.
Comparative Analysis
When compared with similar compounds, this compound exhibits unique properties due to its specific functional groups. This uniqueness may confer distinct biological activities that differentiate it from other phenylmethanamine derivatives.
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| This compound | Isopentyloxy group + N-methyl group | Enzyme modulation |
| [Phenylmethanamine] | Basic amine structure | Neurotransmitter effects |
| [Aniline Derivative] | Amino group on phenyl ring | Antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
